1-(4-iodophenyl)-2-methyl-1H-imidazole
Overview
Description
1-(4-Iodophenyl)-2-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features an iodine atom attached to a phenyl ring, which is further connected to a methyl-substituted imidazole ring. The presence of the iodine atom makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole typically involves the iodination of a phenyl-imidazole precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and reactors can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of phenyl-imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(4-Iodophenyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor for the preparation of radiolabeled compounds for imaging studies.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
4-Iodobiphenyl: Similar in structure but lacks the imidazole ring, making it less versatile in biological applications.
1-(4-Iodophenyl)-3-methyl-1H-imidazole: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
4-Iodoacetophenone: Contains an iodine atom on a phenyl ring but with a different functional group, resulting in different chemical properties and uses.
Uniqueness: 1-(4-Iodophenyl)-2-methyl-1H-imidazole is unique due to the presence of both the iodine atom and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-iodophenyl)-2-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPKMONQSPHGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461366 | |
Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179420-75-8 | |
Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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